2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a benzodioxole group, a piperazine ring, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of the benzodioxole derivative, which is then reacted with piperazine to form the intermediate. This intermediate is further reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound shares a similar core structure but lacks the trifluoromethyl group.
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound contains the benzodioxole group but has a different overall structure.
Uniqueness
The presence of the trifluoromethyl group in 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in various applications, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C17H17F3N4O3 |
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Molecular Weight |
382.34 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)14-8-15(25)22-16(21-14)24-5-3-23(4-6-24)9-11-1-2-12-13(7-11)27-10-26-12/h1-2,7-8H,3-6,9-10H2,(H,21,22,25) |
InChI Key |
DRTVNBRQCFFSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)C(F)(F)F |
Origin of Product |
United States |
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